cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron
Description
The compound cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron (hereafter referred to as Compound A) is a chiral organometallic complex featuring:
- A cyclopentane backbone with stereochemical configurations at the (2R) and (4S) positions.
- A diphenylphosphane group, which acts as a ligand for the iron center.
- A 4-propan-2-yl-substituted oxazoline ring, contributing to steric and electronic modulation.
- An iron center, likely forming a ferrocene-like structure given its coordination environment .
Properties
IUPAC Name |
cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;/t20-,21+,22?;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUOLSZBHXPPO-NIWTWUFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C@H]2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FeNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane core is synthesized via [3+2] cycloaddition or ring-closing metathesis. A stereoselective approach reported by Kluver et al. employs Grignard reagents to generate cyclopentane derivatives with defined stereochemistry. For example, reaction of 1,3-dienes with organomagnesium bromides under low-temperature conditions (-20°C) yields cyclopentanes with up to 85% enantiomeric excess (ee).
Oxazoline Installation
The (4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl group is introduced via cyclization of a chiral β-amino alcohol with trichloroacetonitrile. Adapted from methodologies in P,N-heterocyclic ligand synthesis, the reaction proceeds under acidic conditions (HCl, EtOH, 60°C, 12 h) to afford the oxazoline ring with retention of configuration. Critical parameters include:
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Temperature control : Excessive heat (>80°C) leads to racemization.
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Solvent polarity : Ethanol optimizes both solubility and reaction rate.
Characterization data for intermediate oxazoline-cyclopentane derivatives align with reported NMR shifts (δ 4.2–4.5 ppm for oxazoline protons).
Diphenylphosphine Functionalization
Phosphine Group Introduction
The diphenylphosphine moiety is installed at the (2R)-position via Ullmann-type coupling or nucleophilic substitution. A high-yielding method involves treating a bromocyclopentane intermediate with diphenylphosphine lithium (Ph₂PLi) in tetrahydrofuran (THF) at -78°C. Key considerations:
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Lithium coordination : Enhances nucleophilicity of the phosphine reagent.
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Steric effects : Bulky substituents on the cyclopentane necessitate extended reaction times (24–48 h).
Yields for this step range from 65% to 78%, with purity confirmed by NMR (δ -18 to -22 ppm).
Stereochemical Purity Assessment
Chiral high-performance liquid chromatography (HPLC) using a cellulose-based column confirms the (2R)-configuration. Diastereomeric separation reveals >95% ee when starting from enantiomerically pure cyclopentane precursors.
Iron Coordination and Complex Formation
Ligand-Metal Interaction
Coordination of the phosphine-oxazoline ligand to iron is achieved via two primary routes:
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Direct reaction with Fe(CO)₃ : Heating the ligand with Fe(CO)₃ in toluene (110°C, 18 h) under nitrogen affords the iron tricarbonyl complex.
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Salt metathesis : Reaction of the lithium phosphine salt with FeCl₂ in dichloromethane (25°C, 4 h) yields the dichloroiron complex.
Table 1: Comparison of Iron Coordination Methods
Characterization of Iron Complex
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Mössbauer spectroscopy : Confirms iron in the +2 oxidation state (δ = 0.45 mm/s, ΔE₀ = 1.2 mm/s).
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Infrared (IR) spectroscopy : CO stretches at 1985 cm⁻¹ and 1902 cm⁻¹ indicate tricarbonyl geometry.
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High-resolution mass spectrometry (HRMS) : [M + H]⁺ peak at m/z 816.638 matches theoretical mass.
Optimization and Mechanistic Insights
Role of Solvent and Additives
Kinetic Studies
Isotopic labeling experiments (using isopropanol-d₈) reveal a kinetic isotope effect (kH/kD = 3.6 ± 0.9), suggesting hydrogen transfer from the ligand to the iron center as the rate-limiting step.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the iron atom.
Substitution: The compound can participate in substitution reactions where ligands or groups attached to the iron atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized iron complexes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Catalysis in Organic Synthesis
The compound is utilized as a catalyst in various organic synthesis reactions due to its unique coordination properties. Its ability to facilitate reactions while maintaining stability makes it an attractive option for chemists seeking efficient pathways in synthetic processes.
Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on biological systems. This could lead to significant findings in areas such as pharmacology and biochemistry.
Therapeutic Applications
There is growing interest in its potential as a metallodrug. The unique properties of metal-containing compounds often lead to novel therapeutic strategies, particularly in cancer treatment and antimicrobial applications. Investigations into how this compound interacts with cellular targets are crucial for understanding its medicinal potential.
Industrial Applications
In industrial settings, this compound serves as a catalyst for various chemical processes. Its use can enhance reaction rates and selectivity, leading to more efficient manufacturing processes in chemical production.
Case Studies and Research Findings
Several studies have highlighted the applications of cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron:
- Catalytic Activity : A study demonstrated that this compound effectively catalyzes the formation of carbon-carbon bonds under mild conditions, showcasing its utility in organic synthesis .
- Biological Interactions : Research has shown that this compound exhibits selective binding to certain biomolecules, suggesting potential applications in drug design .
- Therapeutic Efficacy : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism by which cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazoline-Phosphane Ligands
Diphenyl-[2-[(4R)-4-Propan-2-yl-4,5-Dihydro-1,3-Oxazol-2-yl]Phenyl]Phosphane (Compound B, )
- Key Differences :
- Replaces the cyclopentyl group in Compound A with a phenyl ring .
- Stereochemistry at the oxazoline ring is (4R) instead of (4S), altering spatial arrangement for metal coordination.
DIPSKEWPHOS Ligands ()
- Structure: (2R,4R)- or (2S,4S)-Bis[bis-(3,5-diisopropylphenyl)phosphino]pentane.
- Comparison :
Catalytic Performance in Asymmetric Reactions
Palladium and Platinum Pincer Complexes ()
- Catalyst 26b : Achieved 92% enantiomeric excess (ee) in hydrophosphination of chalcones.
- TANIPA Phos : Ferrocene-based ligand with 96% ee in hydrophosphination of unsaturated amides.
Table 1: Catalytic Performance of Chiral Phosphane Complexes
*Typical performance; exact values depend on substrate.
Antimicrobial Activity of 1,3-Dioxolanes ()
- Relevance : While Compound A lacks direct antimicrobial data, structurally related 1,3-dioxolanes exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans. The oxazoline and phosphane groups in Compound A may similarly interact with microbial targets .
Biodegradability of Alicyclic Compounds (Evidences 5, 11)
- Cyclopentane Derivatives : Simple cyclopentane and methyl-cyclopentane are rapidly biodegraded anaerobically.
- Compound A : Its bulky structure (cyclopentane + oxazoline-phosphane-iron) likely reduces biodegradability compared to simpler alicyclics, increasing environmental persistence .
Biological Activity
Cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a cyclopentane ring, diphenyl groups, and an iron atom coordinated with a phosphane ligand. The unique arrangement of these components contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Cyclopentane Ring : Initial formation of the cyclopentane structure.
- Introduction of Diphenyl Groups : Attachment of diphenyl moieties.
- Coordination with Iron : Final coordination step where the iron atom is integrated into the structure.
These steps require specific reaction conditions, including controlled temperatures and catalysts to ensure high yields and purity.
The biological activity of this compound is primarily attributed to the coordination properties of the iron atom. This coordination can influence various biochemical pathways through interactions with biomolecules such as proteins and nucleic acids.
Potential Therapeutic Applications
Research indicates several potential applications in medicine:
- Anticancer Activity : Studies have shown that organometallic compounds can exhibit cytotoxic effects against cancer cells by inducing apoptosis or disrupting cellular functions.
- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that similar phosphine-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
- Antimicrobial Studies : Another research highlighted the effectiveness of phosphine complexes in inhibiting bacterial growth, suggesting that the iron center plays a crucial role in enhancing antimicrobial activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for achieving high stereochemical purity in the preparation of this iron-phosphine-oxazole complex?
- Methodological Answer : The synthesis of stereochemically pure complexes requires precise control over reaction conditions. Key steps include:
- Use of chiral auxiliaries or enantiopure starting materials (e.g., (R,R)- or (S,S)-DIPSKEWPHOS derivatives) to direct stereochemistry .
- Low-temperature reactions to minimize racemization of the oxazole and cyclopentylphosphane moieties .
- Monitoring intermediates via chiral HPLC or polarimetry to verify enantiomeric excess .
Example Protocol : - Step 1: Prepare the oxazole precursor under inert atmosphere using (4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazole.
- Step 2: Couple with diphenylphosphane via palladium-catalyzed cross-coupling, ensuring anhydrous conditions .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry via P NMR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Use SHELX software (SHELXL/SHELXD) for structure refinement. Focus on resolving disorder in the cyclopentane ring and confirming iron coordination geometry .
- NMR spectroscopy : H and C NMR to assign protons and carbons; P NMR to verify phosphane bonding. For example, a singlet in P NMR indicates a symmetrical phosphane environment .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns for iron-containing species .
Q. What role does the oxazole moiety play in modulating the electronic properties of the iron center?
- Methodological Answer : The oxazole’s electron-withdrawing nature alters the iron center’s redox potential. To study this:
- Conduct cyclic voltammetry (CV) in anhydrous THF with a Ag/Ag reference electrode. Compare with analogous complexes lacking the oxazole group .
- Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and quantify ligand-to-metal charge transfer .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for asymmetric catalysis?
- Methodological Answer : Integrated computational-experimental workflows are essential:
- Step 1 : Perform conformational sampling (Monte Carlo or MD simulations) to identify stable conformers of the cyclopentane-phosphane backbone .
- Step 2 : Calculate steric maps (e.g., using SambVca) to quantify ligand bulkiness and predict enantioselectivity in catalytic reactions .
- Step 3 : Validate predictions via catalytic testing (e.g., hydrogenation of prochiral alkenes) and correlate %ee with computed steric parameters .
Q. What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., fluxionality in solution):
- Case Study : If NMR suggests axial symmetry but crystallography shows a distorted geometry:
- Perform variable-temperature NMR to detect coalescence of signals, indicating conformational exchange .
- Use synchrotron XRD to capture high-resolution data and refine disorder models (SHELXL preferred) .
- Data Reconciliation Table :
| Technique | Observation | Interpretation |
|---|---|---|
| P NMR | Single peak | Symmetric P environment in solution |
| XRD | Distorted geometry | Static asymmetry in solid state |
Q. How can researchers mechanistically probe the iron-phosphane complex’s role in catalytic C–H activation?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare in deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Spectroscopic Trapping : Use low-temperature EPR or Mössbauer spectroscopy to detect transient iron intermediates .
- Computational Mapping : Identify transition states (TS) via QM/MM simulations (e.g., ORCA software) to visualize C–H bond cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
